(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine
CAS No.:
Cat. No.: VC13393976
Molecular Formula: C28H44N2O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44N2O4 |
|---|---|
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
| Standard InChI | InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+; |
| Standard InChI Key | XFECITMZVLWAJB-HCUGZAAXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine is a complex organic compound classified under amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a phenyl substituent, and a pent-4-enoic acid backbone. The presence of the phenyl group enhances its chemical properties, making it valuable in peptide synthesis and medicinal chemistry.
Synthesis
The synthesis of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine typically involves several key steps, including the protection of the amino group with a Boc group and the introduction of the phenyl substituent. Detailed synthesis protocols often involve multiple stages, utilizing various reagents and conditions to ensure high purity and yield.
Applications
This compound is primarily used in peptide synthesis due to its ability to facilitate the formation of peptide bonds. Its structure allows it to interact with specific molecular targets, particularly enzymes involved in peptide synthesis. Additionally, it is being explored for potential therapeutic properties in medicinal chemistry.
Research Findings
Research on (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine focuses on its role as a substrate in enzyme-catalyzed reactions. Studies have shown that its interactions with enzymes can elucidate its role in biochemical pathways and its potential therapeutic applications.
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